molecular formula C10H21NO3 B1375216 tert-butyl N-(1-methoxybutan-2-yl)carbamate CAS No. 1468788-42-2

tert-butyl N-(1-methoxybutan-2-yl)carbamate

Cat. No.: B1375216
CAS No.: 1468788-42-2
M. Wt: 203.28 g/mol
InChI Key: DZQBOXFQDSCNRZ-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-methoxybutan-2-yl)carbamate” is a chemical compound with the molecular formula C10H21NO3 . It has a molecular weight of 203.28 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 203.28 .

Scientific Research Applications

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE) has shown that microorganisms in soil and groundwater can aerobically degrade ETBE, using it as a carbon and energy source or via cometabolism with alkanes. Aerobic biodegradation pathways involve the initial hydroxylation of the ethoxy carbon, leading to various intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). Despite slow degradation kinetics and low biomass yields, specific genes like ethB and alkB have been identified that facilitate the transformation of ETBE, although anaerobic degradation pathways and organisms remain less understood. The presence of co-contaminants can either inhibit or enhance the biodegradation of ETBE by altering microbial activity or oxygen availability (Thornton et al., 2020).

Applications in Organic Synthesis and Environmental Remediation

Studies on MTBE decomposition have demonstrated the potential of using cold plasma reactors for the conversion and elimination of MTBE, suggesting an innovative approach for the treatment of MTBE-contaminated environments. The addition of hydrogen in the plasma reactor leads to the decomposition of MTBE, resulting in the formation of simpler hydrocarbons like methane, ethylene, and acetylene, which could provide a method for the environmental remediation of MTBE (Hsieh et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-(1-methoxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7-13-5)11-9(12)14-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQBOXFQDSCNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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